N-[2-(3-CHLORO-4-FLUOROANILINO)-5-FLUORO-4-PYRIMIDINYL]-N-(3-CHLORO-4-FLUOROPHENYL)AMINE
Overview
Description
N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is a synthetic organic compound characterized by the presence of chloro and fluoro substituents on phenyl rings and a fluoropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where 3-chloro-4-fluoroaniline reacts with 5-fluoropyrimidine-2,4-diamine under specific conditions. The reaction may require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in cancer therapy.
3-chloro-4-fluorophenylboronic acid: Used in organic synthesis and as a reagent in cross-coupling reactions.
Uniqueness
N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties. Its fluoropyrimidine core also differentiates it from other similar compounds.
This detailed article provides an overview of N,N’-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-N,4-N-bis(3-chloro-4-fluorophenyl)-5-fluoropyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4/c17-10-5-8(1-3-12(10)19)23-15-14(21)7-22-16(25-15)24-9-2-4-13(20)11(18)6-9/h1-7H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHPKQKRNZATB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)F)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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